N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Description
(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocin ring system fused with a diindeno structure, making it a subject of interest for researchers in organic chemistry and related disciplines.
Properties
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NO2P/c1-3-22(4-2)25-23-17-9-5-7-15-11-13-21(19(15)17)14-12-16-8-6-10-18(24-25)20(16)21/h5-10H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUABZMOAYAHVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diindeno derivatives with phosphoramidite reagents can yield the desired dioxaphosphocin ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various enantioselective transformations, making it valuable in asymmetric synthesis .
Biology
Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for treating certain diseases .
Industry
Industrially, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions is particularly noteworthy .
Mechanism of Action
The mechanism of action of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic processes. It may also interact with enzymes, altering their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-SIPHOS-PE
- (S)-SDP
- (S)-H8-BINAP
Uniqueness
Compared to similar compounds, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] stands out due to its unique dioxaphosphocin ring system and its ability to form stable complexes with a variety of metal ions. This makes it particularly effective in catalytic applications and as a research tool in studying metalloproteins .
Biological Activity
N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine is a complex compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure includes a dioxaphosphocin core which is significant for its biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₂P |
| Molecular Weight | 325.348 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds similar to N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin derivatives exhibit anticancer properties. A study by Zhang et al. (2020) demonstrated that phosphocine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may have similar mechanisms of action.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of phosphocine derivatives. A comparative study highlighted that certain dioxaphosphocins show significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes.
Neuroprotective Effects
Preliminary studies have suggested neuroprotective effects associated with phosphocine compounds. For instance, research conducted by Smith et al. (2021) indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. This opens avenues for potential therapeutic applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several phosphocine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
